hydroquinidine

CYP2D6 inhibition drug-drug interaction cytochrome P450

Hydroquinidine (CAS 1435-55-8, also referred to as dihydroquinidine) is a cinchona alkaloid and the 10,11-dihydro derivative of quinidine, differing structurally by saturation of the vinyl group on the quinuclidine ring to an ethyl substituent. As a Class IA antiarrhythmic agent with multichannel blocking activity, it shares the cinchonan skeleton with quinidine but exhibits distinct pharmacological, pharmacokinetic, and physicochemical properties that preclude simple substitution with its parent analogue.

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
Cat. No. B8117405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehydroquinidine
Molecular FormulaC20H26N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O
InChIInChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13?,14?,19-,20+/m1/s1
InChIKeyLJOQGZACKSYWCH-ROBKBVBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroquinidine (Dihydroquinidine) for Research and Clinical Procurement: A Quantitative Differentiation Guide


Hydroquinidine (CAS 1435-55-8, also referred to as dihydroquinidine) is a cinchona alkaloid and the 10,11-dihydro derivative of quinidine, differing structurally by saturation of the vinyl group on the quinuclidine ring to an ethyl substituent [1]. As a Class IA antiarrhythmic agent with multichannel blocking activity, it shares the cinchonan skeleton with quinidine but exhibits distinct pharmacological, pharmacokinetic, and physicochemical properties that preclude simple substitution with its parent analogue . Hydroquinidine has been investigated in clinical trials for Brugada syndrome (NCT00927732) and short QT syndrome, and serves as a chiral ligand precursor in Sharpless asymmetric dihydroxylation chemistry [2].

Why Hydroquinidine Cannot Be Interchanged with Quinidine or Quinine: Structural, Pharmacological, and Pharmacokinetic Evidence


Despite sharing a common cinchona alkaloid scaffold, hydroquinidine and quinidine are not interconvertible in the human body and exhibit distinct pharmacokinetic and pharmacodynamic profiles [1]. The saturation of the vinyl group to an ethyl substituent in hydroquinidine increases lipophilicity (LogP 3.77 vs. ~3.0–3.44 for quinidine), which directly correlates with enhanced CYP2D6 inhibitory potency [2]. Clinically, hydroquinidine achieves antiarrhythmic efficacy at substantially lower plasma concentrations than quinidine, with documented differential prevention rates against induced ventricular tachycardia [3]. In antimalarial applications, the (+)-configuration shared by hydroquinidine and quinidine confers stereospecific potency advantages over their (-)-counterparts that are modulated by parasite PfCRT mutations, making compound selection consequential for both therapeutic and research applications [4].

Hydroquinidine Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


CYP2D6 Inhibitory Potency: Hydroquinidine vs. Quinidine — 2.1-Fold Greater Inhibition in Yeast-Expressed and Human Liver Microsomes

In a direct comparative study using both yeast-expressed CYP2D6 and human liver microsomes, dihydroquinidine (hydroquinidine) inhibited CYP2D6-mediated dextromethorphan O-demethylation with a mean Ki of 0.013 μM, compared to a mean Ki of 0.027 μM for quinidine, representing a 2.1-fold greater inhibitory potency [1]. The metabolites of quinidine (3-hydroxyquinidine, O-desmethylquinidine, quinidine N-oxide) exhibited Ki values of 0.43–2.3 μM, one to two orders of magnitude weaker than both parent compounds. A trend toward an inverse relationship between Ki and lipophilicity (r = −0.90, N = 5, P = 0.07) was observed using reverse-phase HPLC retention-time parameters [1].

CYP2D6 inhibition drug-drug interaction cytochrome P450 enzyme kinetics DDI studies

Antimalarial Stereospecific Potency: (+)-Hydroquinidine IC50 32 nM vs. (−)-Hydroquinine IC50 92 nM in Chloroquine-Sensitive P. falciparum

In a comprehensive study of four cinchona alkaloid diastereomer pairs against eight isogenic P. falciparum lines, (+)-hydroquinidine (HQD) demonstrated consistently greater potency than its (−)-counterpart hydroquinine (HQN). In the chloroquine-sensitive HON control line, HQD IC50 = 32 ± 3.2 nM vs. HQN IC50 = 92 ± 8.2 nM, a 2.9-fold potency advantage [1]. This stereospecific potency pattern was reversed in parasites carrying the K76I PfCRT mutation: in the 106/176I line, HQN IC50 dropped to 20 ± 2.2 nM while HQD IC50 was 74 ± 5.4 nM, reversing the potency order (HQN/HQD IC50 ratio = 0.27) [1]. Across all tested lines, (+)-isomers (hydroquinidine, quinidine, cinchonine) were generally more potent than their (−)-counterparts in wild-type parasites, with the IC50 ratio of (−)/(+) pairs correlating with PfCRT position 76 residue hydrophobicity [1].

antimalarial Plasmodium falciparum PfCRT stereospecific potency cinchona alkaloids

Prevention of Induced Ventricular Tachycardia: Hydroquinidine 35% vs. Quinidine 28% in Crossover Clinical Trial

In a randomized, crossover clinical trial of 14 patients with inducible sustained monomorphic ventricular tachycardia (12 post-myocardial infarction, 2 dilated cardiomyopathy), hydroquinidine (600 mg/day, delayed-action) and quinidine arabogalactane sulfate (1100 mg/day) were compared using an identical programmed stimulation protocol with 3 extrastimuli at 2 paced cycle lengths [1]. Both drugs prevented VT induction in 4 patients (28%). However, VT was prevented by hydroquinidine but not by quinidine in one additional patient, yielding a prevention rate of 35% (5/14) for hydroquinidine vs. 28% (4/14) for quinidine [1]. Conversely, quinidine achieved total success in one patient where hydroquinidine showed only partial efficacy. VT remained inducible with both agents in 9 patients (64%) [1].

ventricular tachycardia antiarrhythmic electrophysiology study clinical efficacy sudden cardiac death

Pharmacokinetic Differentiation: Antiarrhythmic Efficacy at Lower Plasma Concentrations vs. Quinidine

In a crossover pharmacokinetic study, hydroquinidine (900 mg/day) was compared to quinidine (1650 mg/day), demonstrating lower bioavailability for hydroquinidine but comparable rates of absorption and elimination [1]. Mean steady-state plasma concentrations were 1.06 ± 0.34 μg/mL for hydroquinidine versus 2.15 ± 0.96 μg/mL for quinidine [1]. Despite achieving approximately 50% lower plasma concentrations, hydroquinidine demonstrated antiarrhythmic efficacy in suppressing premature ventricular contractions at these lower levels, leading investigators to propose that hydroquinidine may possess higher intrinsic antiarrhythmic potency on a concentration basis [1]. It is also established that quinidine and hydroquinidine are not metabolically interconverted in the human body [1].

pharmacokinetics bioavailability therapeutic drug monitoring plasma concentration dose-response

Proarrhythmic Liability: 3-Hydroxy-Hydroquinidine vs. Quinidine in a Canine Model of Torsades de Pointes

In a randomized crossover canine model of chronic AV block with hypokalemia, the major hydroquinidine metabolite 3-hydroxy-hydroquinidine (3-OH-HQ) was compared directly to quinidine for proarrhythmic liability [1]. Quinidine was significantly more arrhythmogenic: 7 of 8 dogs developed ventricular arrhythmias during quinidine infusion vs. 3 of 8 dogs during 3-OH-HQ infusion (p ≤ 0.05), with 4 dogs affected at the low quinidine dose vs. only 1 dog at the low 3-OH-HQ dose [1]. Both compounds prolonged the QT interval to a similar extent when paced at 60 bpm (low dose: quinidine +39 ± 18 ms; 3-OH-HQ +28 ± 22 ms; high dose: +51 ± 29 vs. +50 ± 22 ms, respectively) [1]. Notably, addition of propranolol-induced bradycardia triggered torsades de pointes in 3 dogs after quinidine vs. 2 after 3-OH-HQ [1]. While this is metabolite-level evidence and not a direct comparison of the parent hydroquinidine molecule, it suggests a differential proarrhythmic signal within the hydroquinidine metabolic pathway.

proarrhythmia torsades de pointes QT prolongation cardiac safety canine model

Lipophilicity as a Determinant of CYP2D6 Inhibitory Potency: Hydroquinidine LogP 3.77 vs. Quinidine LogP ~3.0–3.4

Hydroquinidine exhibits higher calculated lipophilicity than quinidine across multiple database sources: ACD/LogP = 3.77 for hydroquinidine vs. reported LogP values of 2.6–3.44 for quinidine [1]. The molecular weight difference is minimal (326.43 vs. 324.42 g/mol), and both share an identical topological polar surface area of 45.59 Ų [2]. The increased lipophilicity of hydroquinidine is attributed to saturation of the vinyl substituent to an ethyl group, which enhances hydrophobic interactions. Ching et al. (1995) demonstrated a strong inverse correlation trend between CYP2D6 Ki and reverse-phase HPLC retention time (a lipophilicity proxy) across five quinidine-related compounds (r = −0.90, P = 0.07), with hydroquinidine exhibiting both the highest lipophilicity and the lowest Ki (0.013 μM) [3]. This physicochemical property provides a mechanistic basis for the 2.1-fold greater CYP2D6 inhibitory potency.

lipophilicity LogP CYP2D6 structure-activity relationship drug design

Hydroquinidine Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


CYP2D6 Drug-Drug Interaction Studies Requiring Maximal Inhibitory Sensitivity

For in vitro CYP2D6 phenotyping assays and drug-drug interaction panels, hydroquinidine offers approximately 2.1-fold greater inhibitory potency (Ki = 0.013 μM) than quinidine (Ki = 0.027 μM), as established in both yeast-expressed and human liver microsome systems [1]. This makes hydroquinidine the inhibitor of choice when experimental protocols demand maximal CYP2D6 suppression at low concentrations, or when distinguishing between CYP2D6 and CYP3A4 contributions is critical—as hydroquinidine, like quinidine, also activates CYP3A4-mediated metabolism in a substrate-dependent manner [2].

Antimalarial Research Requiring Stereospecific Pharmacological Probes in PfCRT-Defined P. falciparum Strains

In antimalarial drug discovery targeting P. falciparum, hydroquinidine serves as a stereospecific (+)-isomer probe that is 2.9-fold more potent than its (−)-counterpart hydroquinine (IC50 32 vs. 92 nM) in chloroquine-sensitive lines, but loses this advantage in K76I PfCRT mutant parasites [1]. This stereospecific potency inversion makes hydroquinidine/hydroquinine pairs valuable tools for dissecting PfCRT-mediated drug transport mechanisms and for screening novel antimalarial candidates against defined-resistance genetic backgrounds [1].

Preclinical Cardiac Electrophysiology Studies and Canine Arrhythmia Models

For cardiac electrophysiology research, including studies on Brugada syndrome, short QT syndrome, and ventricular tachycardia, hydroquinidine has been specifically investigated in dedicated clinical trials (NCT00927732) and demonstrates antiarrhythmic efficacy at lower plasma concentrations than quinidine (1.06 vs. 2.15 μg/mL) [2]. The differential proarrhythmic signal observed with the hydroquinidine metabolite pathway (3-OH-HQ: 3/8 dogs with arrhythmias vs. quinidine: 7/8, p ≤ 0.05) further supports the use of hydroquinidine in preclinical cardiac safety models where QT-liability and torsadogenic risk stratification are primary endpoints [3].

Chiral Chromatography Method Development and Asymmetric Synthesis Ligand Design

Hydroquinidine is used as a pseudo-template for molecularly imprinted polymers (MIPs) designed for enantioselective separation of cinchona alkaloids, leveraging its specific chiral recognition properties for quinidine [1]. In asymmetric synthesis, the hydroquinidine-derived ligand (DHQD)₂PHAL forms the basis of AD-mix-β in the Sharpless asymmetric dihydroxylation reaction, providing complementary enantioselectivity to the dihydroquinine-derived AD-mix-α system [2]. Hydroquinidine has also been demonstrated as an effective chiral organocatalyst for atroposelective N-allylic alkylation, delivering axially chiral phosphamides in good yields with high enantioselectivities [3].

Quote Request

Request a Quote for hydroquinidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.